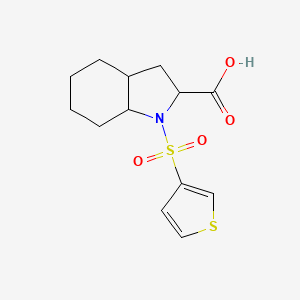![molecular formula C13H18ClNO4S B6693129 2-[(2-Chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B6693129.png)
2-[(2-Chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]propanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorinated aromatic ring, a sulfonyl group, and a propanoic acid moiety. Its distinct molecular configuration allows it to participate in a variety of chemical reactions, making it a valuable substance in both research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]propanoic acid typically involves multiple steps, starting with the chlorination of an aromatic precursor. The process often includes:
Sulfonylation: The addition of a sulfonyl group, which can be achieved using sulfonyl chlorides under basic conditions.
Coupling with Propanoic Acid: The final step involves coupling the intermediate with propanoic acid, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[(2-Chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This inhibition can lead to various biological effects, depending on the enzyme’s role in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chloro-5-methylphenyl)sulfonyl-methylamino]propanoic acid
- 2-[(2-Chloro-5-ethylphenyl)sulfonyl-methylamino]propanoic acid
- 2-[(2-Chloro-5-isopropylphenyl)sulfonyl-methylamino]propanoic acid
Uniqueness
Compared to similar compounds, 2-[(2-Chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]propanoic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
2-[(2-chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO4S/c1-8(2)10-5-6-11(14)12(7-10)20(18,19)15(4)9(3)13(16)17/h5-9H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZHTDBEFONZOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)Cl)S(=O)(=O)N(C)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3aR,7aS)-5-(indolizine-2-carbonyl)-1-(2-methoxyethyl)-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B6693050.png)
![(3aR,7aS)-5-(2,6-dimethylbenzoyl)-1-propan-2-yl-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B6693057.png)
![(3aR,7aS)-1-propan-2-yl-5-[3-(2-propan-2-ylimidazol-1-yl)propanoyl]-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B6693059.png)
![3-[(2-Chloro-5-propan-2-ylphenyl)sulfonylamino]propanoic acid](/img/structure/B6693067.png)
![2-[(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)sulfonylamino]acetic acid](/img/structure/B6693073.png)
![(2S)-2-[2-(3-chlorophenyl)ethylsulfonylamino]propanoic acid](/img/structure/B6693081.png)
![1-[5-Chloro-2-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B6693089.png)
![1-[3-(2-Methoxyethylcarbamoyl)phenyl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B6693090.png)
![1-[5-Chloro-2-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid](/img/structure/B6693099.png)
![2-[[5-Chloro-2-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid](/img/structure/B6693106.png)
![2-[Propan-2-yl(thiophen-3-ylsulfonyl)amino]acetic acid](/img/structure/B6693107.png)

![3-[(2-Chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B6693122.png)
![2-[(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)sulfonyl-methylamino]acetic acid](/img/structure/B6693145.png)
